

Specificity of Apo-Enterobactin Receptors: A Comparative Guide

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Compound of Interest

Compound Name: *apo-Enterobactin*

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This guide provides a comprehensive comparison of the specificity of bacterial receptors for **apo-enterobactin**, the iron-free form of the potent siderophore enterobactin. Understanding these interactions is crucial for the development of novel antimicrobial agents that can exploit bacterial iron acquisition pathways. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the involved pathways and workflows.

Introduction to Enterobactin and its Receptors

Gram-negative bacteria, in their quest for the essential nutrient iron, secrete high-affinity iron chelators called siderophores. Enterobactin is one of the most powerful siderophores known, enabling bacteria to scavenge ferric iron (Fe^{3+}) from the host environment. The resulting ferric-enterobactin complex is then recognized and transported into the bacterium through specific outer membrane receptors. While the transport of ferric-enterobactin is well-studied, the interaction of the iron-free **apo-enterobactin** with these receptors is more nuanced and of significant interest for therapeutic intervention.

The primary receptors for enterobactin in many Gram-negative bacteria include FepA, IroN, and Cir. While these receptors are known for their high affinity for ferric-enterobactin, evidence suggests that they also recognize and bind **apo-enterobactin**, often as a key step in a "ligand exchange" or "siderophore shuttle" mechanism. This mechanism involves the initial binding of

an apo-siderophore to the receptor, followed by the exchange of iron from a ferric-siderophore in the extracellular environment.

Comparative Analysis of Receptor Specificity

The specificity of **apo-enterobactin** receptors is a critical factor in their function. While the affinity for the ferric form is significantly higher, the ability to bind the apo form is essential for certain transport models. Below is a comparison of the known binding affinities of key proteins in the enterobactin transport pathway for both apo- and ferric-enterobactin.

Quantitative Data on Ligand Binding

Receptor/Protein	Organism	Ligand	Dissociation Constant (Kd)	Key Findings
FepA	Escherichia coli	Ferric-enterobactin	~0.2 - 24 nM	High-affinity binding is crucial for scavenging low concentrations of ferric-enterobactin.[1][2][3]
Apo-enterobactin	Not explicitly quantified	Binds with ~100-fold lower affinity than ferric-enterobactin; binding is essential for the proposed ligand exchange mechanism.[4][5]		
IroN	Salmonella enterica	Ferric-enterobactin	Not explicitly quantified	Functions as a primary receptor for ferric-enterobactin and contributes to virulence.
Apo-enterobactin	Not explicitly quantified	Presumed to bind with lower affinity than the ferric form, likely participating in a ligand exchange mechanism.		
FepB	Escherichia coli	Ferric-enterobactin	~15 - 30 nM	Periplasmic binding protein that shuttles

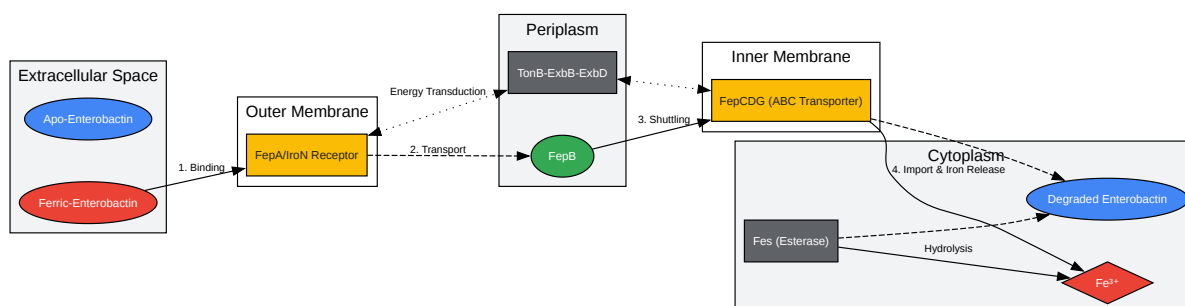
ferric-
 enterobactin to
 the inner
 membrane
 transporter.

(Periplasmic)	Apo-enterobactin	~60 nM	Demonstrates significant affinity for the iron-free siderophore, suggesting a role in its periplasmic trafficking or recycling.
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Signaling Pathways and Transport Mechanisms

The transport of enterobactin across the outer membrane is an active process that relies on the TonB-ExbB-ExbD energy-transducing system. The binding of ferric-enterobactin to its receptor initiates a conformational change that signals for its transport into the periplasm.

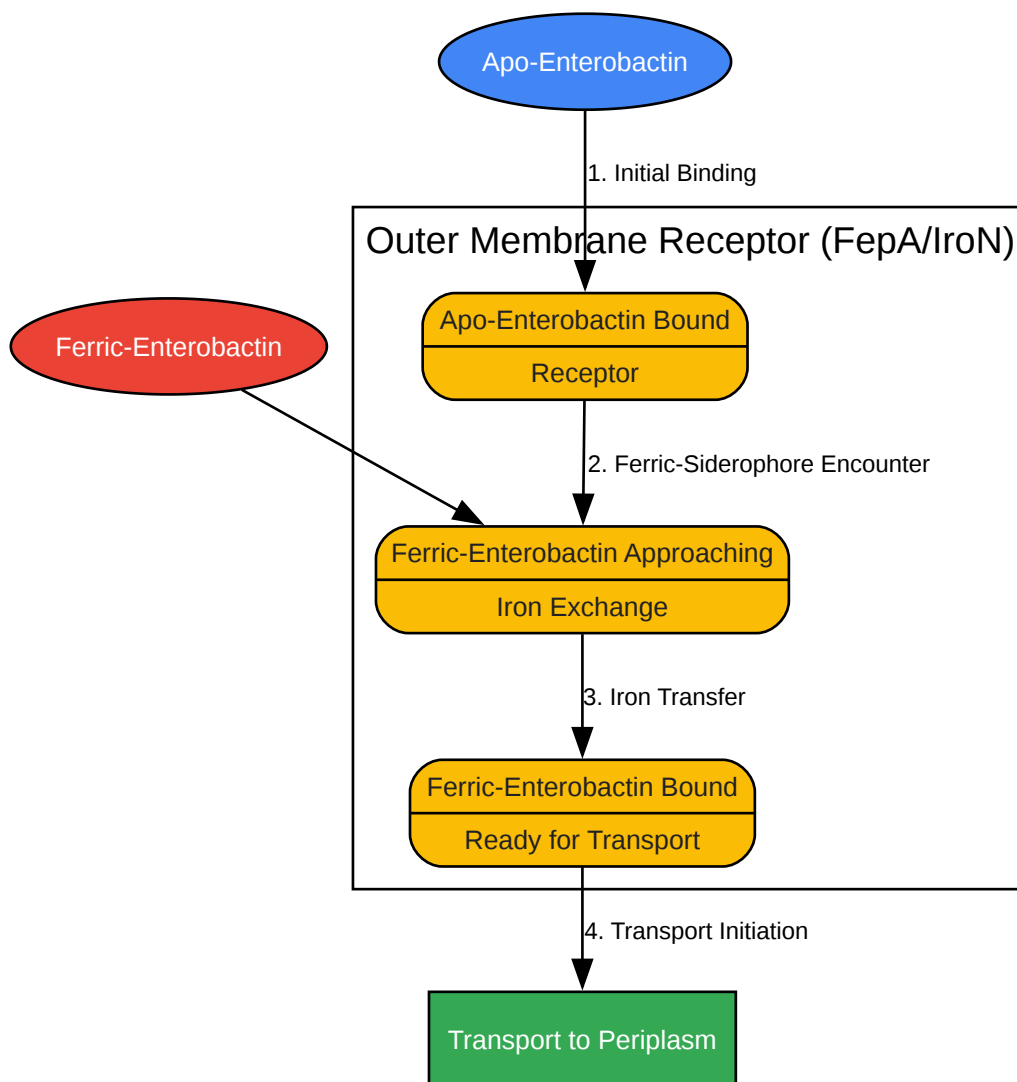
Ferric-Enterobactin Transport Pathway

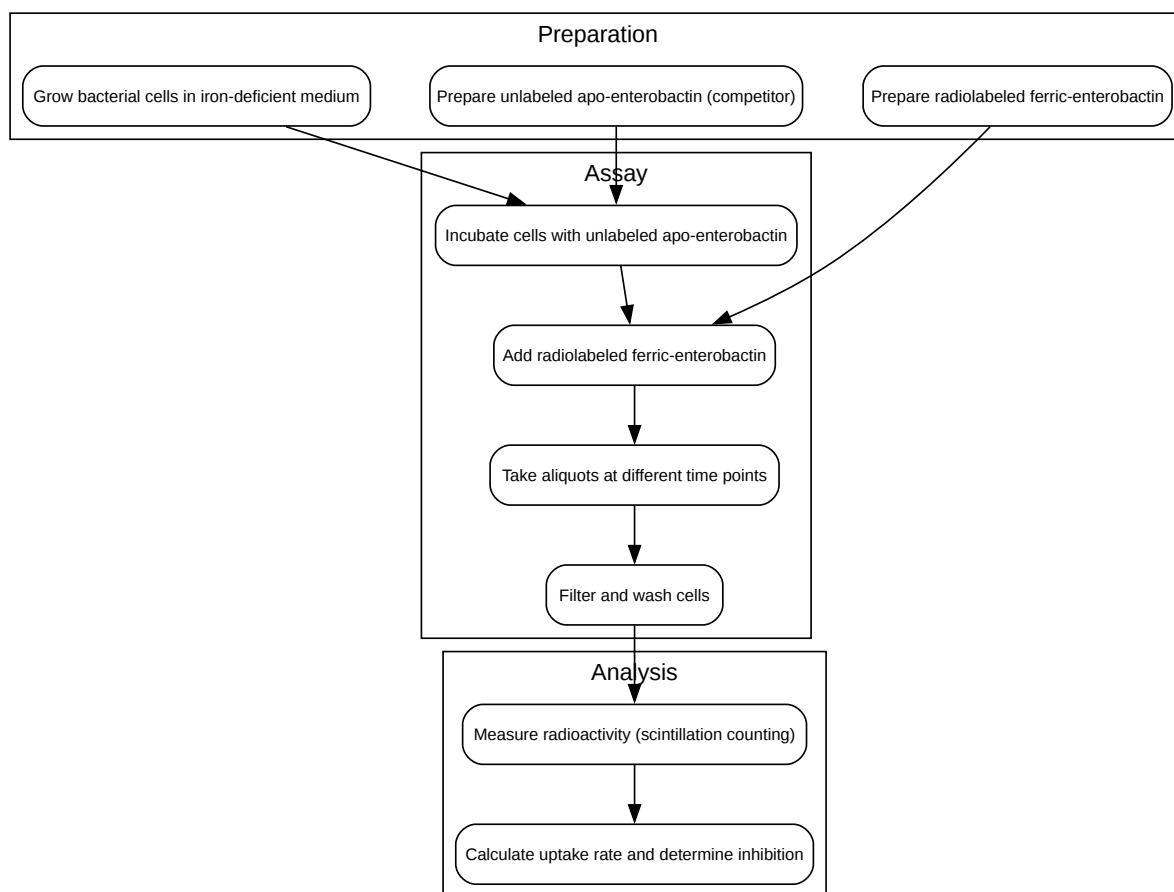


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Caption: TonB-dependent transport of ferric-enterobactin across the bacterial cell envelope.

Proposed Ligand Exchange Mechanism





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